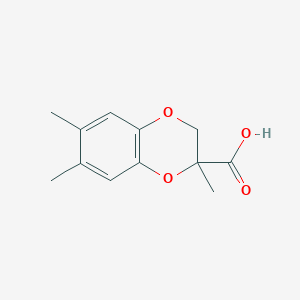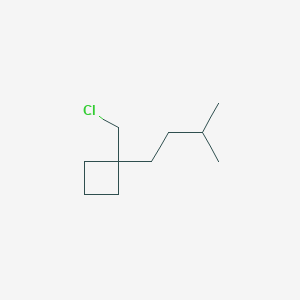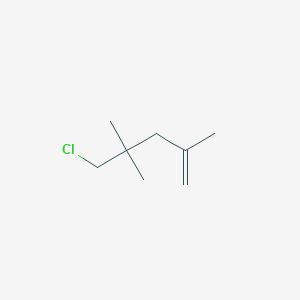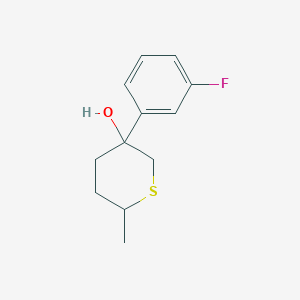![molecular formula C10H19NO2 B13174194 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2. It is used primarily for research purposes and has applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol involves multiple steps. One common method includes the Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to achieve the final product . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar in structure but with an ethan-1-ol group instead of a cyclobutan-1-ol group.
3-(Aminomethyl)tetrahydrofuran: Similar in structure but lacks the cyclobutan-1-ol group.
Uniqueness
1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions and reactions are desired .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-4-10(12,5-8)9(6-11)2-3-13-7-9/h8,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
OGQGMTNTEJFYEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(C2(CCOC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


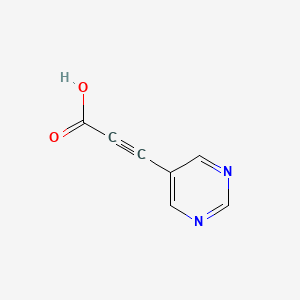

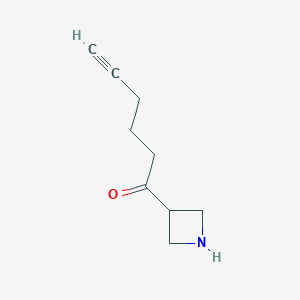
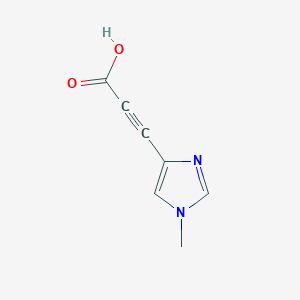
![2-Ethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13174122.png)
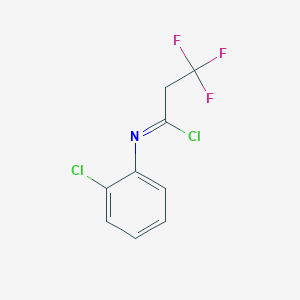
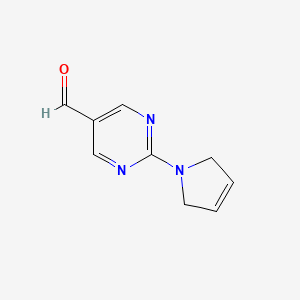
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclobutan-1-ol](/img/structure/B13174143.png)
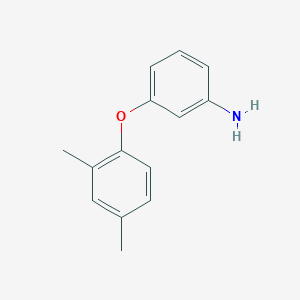
![3-Ethyl-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13174148.png)
